2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride
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Description
“2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the empirical formula C12H17N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 175.27 . The SMILES string representation isCc1ccc(C)c(c1)C2CCCN2
, and the InChI representation is 1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds to 2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride have been explored in various studies. For instance, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized through cyclization reactions, indicating the utility of pyrrolidine structures in creating new compounds with potential bioactivity. The structural characterization was performed using NMR, FT-IR, MS, and HRMS techniques, showcasing the compound's stereochemistry through single crystal X-ray diffraction study (Nural et al., 2018).
Catalytic Applications
Pyrrolidinopyridines, including compounds similar to this compound, have been assessed in palladium-catalyzed allylations. These studies reveal how the conformation of ligands influences the enantioselectivity of reactions, demonstrating the relevance of pyrrolidine derivatives in catalytic processes (Stranne & Moberg, 2001).
Antimicrobial Activity
The antimicrobial activity of related compounds has been investigated, showing potential bioactive applications of pyrrolidine derivatives. For example, a synthesized compound exhibited antibacterial activity against standard bacterial strains and antimycobacterial activity against M. tuberculosis H37Rv, indicating the potential for developing new antimicrobial agents (Nural et al., 2018).
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-6-11(2)12(8-10)9-13-4-3-7-14-13;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWRBJQGGGURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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